BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Investigating
SLC6A19 Transporter Function with JNT-517

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNT-517

Cat. No.: B12390005

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B°AT1, is the
primary transporter for the reabsorption of neutral amino acids in the kidneys and their
absorption in the intestine.[1][2][3] Its dysfunction is linked to Hartnup disease, a condition
characterized by the increased presence of amino acids in urine.[2][3][4] Furthermore,
SLC6A19's role in phenylalanine (Phe) reabsorption makes it a key therapeutic target for
Phenylketonuria (PKU), a genetic disorder where toxic levels of Phe accumulate due to
metabolic defects.[1][5][6]

JNT-517 is a first-in-class, orally available, selective small molecule inhibitor of the SLC6A19
transporter.[7][8][9] It acts on a novel, cryptic allosteric site to block the transporter's function.[8]
[9] By inhibiting SLC6A19, JNT-517 prevents the renal reabsorption of Phe, thereby increasing
its urinary excretion and reducing its concentration in the blood.[5][8][10] These application
notes provide a comprehensive overview and detailed protocols for utilizing JNT-517 as a tool
to investigate the function and therapeutic potential of the SLC6A19 transporter.

Mechanism of Action: JNT-517 Inhibition of SLC6A19

Under normal physiological conditions, SLC6A19, located on the apical membrane of epithelial
cells in the kidney's proximal tubule and the small intestine, reabsorbs neutral amino acids,
including phenylalanine, from the filtrate and intestinal lumen back into the bloodstream.[2][3][5]
In PKU, this reabsorption contributes to the pathologically high levels of Phe in circulation. JINT-
517 selectively binds to an allosteric site on SLC6A19, inhibiting this reabsorption process.[8]
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[9] The result is increased excretion of Phe in the urine, which helps to lower systemic blood

Phe levels.[10][11]
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Caption: Mechanism of INT-517 action on the SLC6A19 transporter in the kidney.

Quantitative Data Summary

Table 1: Preclinical Profile of JNT-517

This table summarizes the in vitro potency and multi-species bioavailability of INT-517.
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Parameter Value

Source

SLC6A19 Inhibition ICso

0.047 uM [6]
(Transfected Cells)
SLC6A19 Inhibition 1Cso (Ex
] ) 0.081 uM [6]
vivo Intestinal Cells)
Plasma Protein Binding (Free
19% [6]

%)

43% - 91% (in mice, rats,

Oral Bioavailability dogs, and non-human

primates)

[6]

Table 2: Clinical Efficacy of INT-517 in Adult PKU
Patients (Phase 1/2 Study)

This table presents the key efficacy results from the clinical evaluation of INT-517 over a 28-

day period.

Number of
Dose Cohort o
Participants

Mean Blood

Phe Reduction

from Baseline

Key Findings Source

70f8
75 mg . .
N 8 (in treatment participants
(unspecified 51% ] [9]
arm) achieved >30%
frequency) )
reduction.
) Favorable
75 mg (Twice ) )
Daily) (Previous cohort)  44% comparison for [7]
ai
Y dose escalation.
Significant
150 mg (Twice 18 (randomized reduction
: 60% - [7]
Daily) drug or placebo) observed within
seven days.
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Experimental Protocols

Protocol 1: In Vitro Characterization of SLC6A19
Inhibition

This protocol describes a cell-based assay to determine the inhibitory potency (ICso) of INT-

517 on SLC6A19-mediated amino acid transport. The methodology is based on principles from
stable isotope-labeled uptake assays.[12]

Objective: To quantify the dose-dependent inhibition of SLC6A19 by JNT-517.

Materials:

MDCK or CHO cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary
subunit, TMEM27.[12]

e Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).
e Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
e JNT-517 stock solution (e.g., 10 mM in DMSO).

o Radiolabeled or stable isotope-labeled neutral amino acid (e.g., **C-Leucine or 13C,1>N-
Phenylalanine).

 Scintillation fluid and counter (for radiolabeled) or LC-MS/MS system (for stable isotope).
e 96-well culture plates.
Procedure:

o Cell Seeding: Seed the hSLC6A19-expressing cells in a 96-well plate at a density that yields
a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

o Compound Preparation: Prepare a serial dilution of INT-517 in transport buffer. The final
concentrations should span a range appropriate for ICso determination (e.g., 0.1 nM to 100
KMM). Include a vehicle control (DMSO) and a positive control inhibitor if available (e.g.,
Benztropine).[13][14]
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Pre-incubation:
o Aspirate the culture medium from the wells.
o Wash the cell monolayer twice with pre-warmed transport buffer.

o Add the JNT-517 dilutions (or controls) to the respective wells and pre-incubate for 15-30
minutes at 37°C.

Uptake Assay:

o Prepare the uptake solution by adding the labeled amino acid to the transport buffer at a
concentration near its Km for SLC6A19 (e.g., 1-4 mM).[15]

o Initiate the transport by adding the uptake solution (containing the labeled substrate) to the
wells.

o Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the
measurement is within the linear range of uptake.

Termination and Lysis:

o Rapidly terminate the uptake by aspirating the solution and washing the cells three times
with ice-cold transport buffer.

o Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
Quantification:

o Radiolabeled: Transfer the lysate to scintillation vials, add scintillation fluid, and measure
radioactivity using a scintillation counter.

o Stable Isotope: Analyze the lysate using LC-MS/MS to quantify the concentration of the
labeled amino acid.

Data Analysis:

o Normalize the data to the protein concentration in each well.
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o Calculate the percentage of inhibition for each INT-517 concentration relative to the
vehicle control.

o Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the 1Cso value.

Protocol 2: In Vivo Pharmacodynamic Assessment in a
PKU Mouse Model

This protocol outlines a study to evaluate the efficacy of INT-517 in reducing plasma Phe
levels in the Pahenu2 mouse model of PKU, which has been used in preclinical validation.[5]
[16]

Objective: To measure the effect of oral INT-517 administration on plasma and urinary
phenylalanine concentrations in a PKU mouse model.

Materials:

Pahenu2 mice (a model for PKU).[6]

JNT-517 formulated for oral administration (e.g., in suspension).[17]

Vehicle control solution.

Metabolic cages for urine and feces collection.

Blood collection supplies (e.g., heparinized capillary tubes).

Analytical equipment for amino acid quantification (e.g., HPLC or LC-MS/MS).
Procedure:

e Acclimatization: Acclimate Pahenu2 mice to individual housing in metabolic cages for 3-5
days to allow for stable food and water intake measurements.

o Baseline Measurement: Collect 24-hour urine and a baseline blood sample (e.qg., via tail
vein) from each mouse prior to treatment. Process samples to determine baseline Phe
concentrations.
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e Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle control, INT-
517 at 10 mg/kg, 30 mg/kg, 100 mg/kg).

e Dosing: Administer INT-517 or vehicle via oral gavage once or twice daily for a specified
duration (e.g., 7-14 days).

o Sample Collection:

o Urine: Collect urine continuously over 24-hour periods at selected time points (e.g., Day 1,
Day 7, Day 14).

o Blood: Collect blood samples at specified times post-dosing (e.g., 2, 4, 8, and 24 hours
after the final dose) to assess pharmacokinetics and pharmacodynamics.

e Sample Processing:

o Centrifuge blood samples to separate plasma.

o Store all plasma and urine samples at -80°C until analysis.
e Amino Acid Analysis:

o Quantify the concentration of phenylalanine and other neutral amino acids in plasma and
urine samples using a validated analytical method like LC-MS/MS.

e Data Analysis:

o Compare the mean plasma Phe levels between the vehicle and JNT-517 treated groups at
each time point using appropriate statistical tests (e.g., ANOVA or t-test).

o Calculate the percentage change in plasma Phe from baseline for each treatment group.
o Analyze urinary Phe excretion to confirm the mechanism of action.

Experimental and logical Workflows

The following diagram illustrates a typical drug discovery and development workflow for an
SLC6A19 inhibitor like INT-517, from initial screening to clinical evaluation.
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Caption: Development workflow for the SLC6A19 inhibitor INT-517.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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